N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2,3-dimethoxybenzamide
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Description
N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C21H23NO7S and its molecular weight is 433.48. The purity is usually 95%.
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Scientific Research Applications
Antiulcer and Antiarhythmic Applications
Research has demonstrated the synthesis and evaluation of derivatives related to the compound , revealing their potential in medical applications such as antiulcer and antiarrhythmic effects. For example, derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have shown significant antiulcer activity in stress-induced gastric ulceration models in rats, indicating their therapeutic potential in treating ulcer-related conditions (Hosokami et al., 1992). Additionally, N-(3,4-dimethoxyphenyl)-N-[3[[2-(3,4-dimethoxyphenyl) ethyl] propyl]-4-nitrobenzamide hydrochloride, a novel antiarrhythmic agent, has been studied for its effects on guinea pig cardiac preparations, showcasing its potential to modulate cardiac action potential duration and block specific ion channels (Bril et al., 1995).
Protective Groups in Synthetic Chemistry
The 3,4-dimethoxybenzyl group has been utilized as a novel N-protecting group in the synthesis of 1,2-thiazetidine 1,1-dioxide derivatives, illustrating the compound's utility in facilitating synthetic pathways for complex molecules (Grunder-Klotz & Ehrhardt, 1991).
Material Science and Polymer Chemistry
In material science, novel aromatic polyimides have been synthesized using derivatives similar to the compound , demonstrating the wide-ranging applicability of these chemical structures in creating materials with desirable thermal and mechanical properties (Butt et al., 2005).
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO7S/c1-26-15-8-9-17(19(12-15)28-3)22(14-10-11-30(24,25)13-14)21(23)16-6-5-7-18(27-2)20(16)29-4/h5-12,14H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYCKOAVPTZTAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=C(C(=CC=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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